

Application Note & Protocol: Determination of the Emulsifying Capacity of Stevia Powder

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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Stevia (*Stevia rebaudiana*), a natural, non-caloric sweetener, is widely used in the food and pharmaceutical industries.[1] While primarily known for its sweetness, stevia may also possess secondary technological properties, such as acting as an emulsifying agent.[1]

Emulsifiers are crucial for the formation and stabilization of emulsions, which are mixtures of two immiscible liquids like oil and water.[2][3] The ability of a substance to act as an emulsifier is vital in various product formulations, including creams, lotions, and functional foods. This document provides a detailed protocol for determining the emulsifying capacity of **stevia powder** by measuring its Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI).

Principle of the Method: The emulsifying capacity of **stevia powder** is evaluated by its ability to form and stabilize an oil-in-water (o/w) emulsion. The method involves creating an emulsion with a known concentration of **stevia powder** and oil. The emulsifying activity is determined by measuring the turbidity of the emulsion immediately after formation. Turbidity is proportional to the number and size of the oil droplets, indicating the interfacial area stabilized by the **stevia powder**. Emulsion stability is assessed by measuring the change in turbidity after a set period, which reflects the emulsion's resistance to destabilization processes like creaming and coalescence.[4][5]

Experimental Protocol

1. Materials and Equipment:

- Materials:
 - **Stevia powder** (test sample)
 - Vegetable oil (e.g., soybean, corn, or sunflower oil; consistency in oil type is critical for comparative results)
 - Sodium Dodecyl Sulfate (SDS), 0.1% (w/v) solution
 - Distilled or deionized water
 - Sodium hydroxide (NaOH) 0.1 M and Hydrochloric acid (HCl) 0.1 M for pH adjustment
- Equipment:
 - High-speed homogenizer (e.g., IKA, Omni Mixer)
 - UV-Vis Spectrophotometer
 - Analytical balance (± 0.001 g)
 - pH meter
 - Magnetic stirrer and stir bars
 - Glass beakers (100 mL, 250 mL)
 - Volumetric flasks and pipettes
 - Glass test tubes or centrifuge tubes
 - Cuvettes (1 cm path length)
 - Stopwatch

2. Procedure:

Step 2.1: Preparation of Stevia Dispersion

- Accurately weigh 1.0 g of **stevia powder** using an analytical balance.
- Transfer the powder to a 250 mL beaker containing 100 mL of distilled water to create a 1% (w/v) dispersion.
- Place the beaker on a magnetic stirrer and stir for 30 minutes at room temperature to ensure complete dispersion.
- Measure the pH of the dispersion using a calibrated pH meter. Adjust the pH to 7.0 using 0.1 M NaOH or 0.1 M HCl as needed. This step is crucial as pH can significantly influence emulsifying properties.^[4]
- Record the final volume of the dispersion after pH adjustment.

Step 2.2: Emulsion Formation

- Transfer 60 mL of the prepared stevia dispersion into a 100 mL beaker.
- Add 20 mL of the selected vegetable oil to the dispersion.^[4]
- Insert the probe of the high-speed homogenizer into the mixture, ensuring the tip is positioned at the oil-water interface.^[6]
- Homogenize the mixture for 1 minute at 10,000 rpm to form a uniform emulsion.^[5]

Step 2.3: Determination of Emulsifying Activity Index (EAI)

- Immediately after homogenization ($t=0$), start the stopwatch.
- Quickly pipette 50 μ L of the freshly formed emulsion from the bottom of the beaker.
- Dispense the aliquot into a test tube containing 5 mL of 0.1% (w/v) SDS solution. The SDS solution prevents droplet coalescence during measurement.
- Gently vortex or invert the test tube several times to ensure the sample is thoroughly mixed.
- Set the spectrophotometer to a wavelength of 500 nm. Use the 0.1% SDS solution as the blank to zero the instrument.

- Transfer the diluted emulsion to a cuvette and measure the absorbance (A_0). Record this value.

Step 2.4: Determination of Emulsion Stability Index (ESI)

- Allow the original emulsion in the beaker to stand undisturbed at room temperature for exactly 10 minutes.
- After 10 minutes have elapsed ($t=10$), pipette another 50 μ L aliquot from the bottom of the beaker.
- Dilute the sample in 5 mL of 0.1% SDS solution, following the same procedure as in Step 2.3.
- Measure the absorbance (A_{10}) at 500 nm using the spectrophotometer. Record this value.

3. Calculations:

3.1 Emulsifying Activity Index (EAI) Calculate the EAI, which represents the interfacial area stabilized per gram of **stevia powder**, using the formula proposed by Pearce and Kinsella (1978):[\[4\]](#)

- $EAI (m^2/g) = (2 \times 2.303 \times A_0 \times DF) / (c \times \varphi \times L \times 10000)$
 - A_0 : Absorbance at 500 nm at time $t=0$.
 - DF: Dilution factor (In this protocol, $5.05 \text{ mL} / 0.05 \text{ mL} = 101$).
 - c : Concentration of **stevia powder** in the aqueous phase (g/mL). For this protocol, it is 0.01 g/mL.
 - φ : Oil volume fraction (volume of oil / total volume). For this protocol, it is $20 \text{ mL} / 80 \text{ mL} = 0.25$.[\[4\]](#)
 - L : Path length of the cuvette in cm (typically 1 cm).

3.2 Emulsion Stability Index (ESI) Calculate the ESI, which indicates the stability of the emulsion over time, using the following formula:[\[4\]](#)

- $ESI\ (min) = (A_0 \times \Delta t) / (A_0 - A_{10})$
 - A_0 : Absorbance at 500 nm at time $t=0$.
 - A_{10} : Absorbance at 500 nm at time $t=10\ min$.
 - Δt : Time interval in minutes (10 min).

Data Presentation

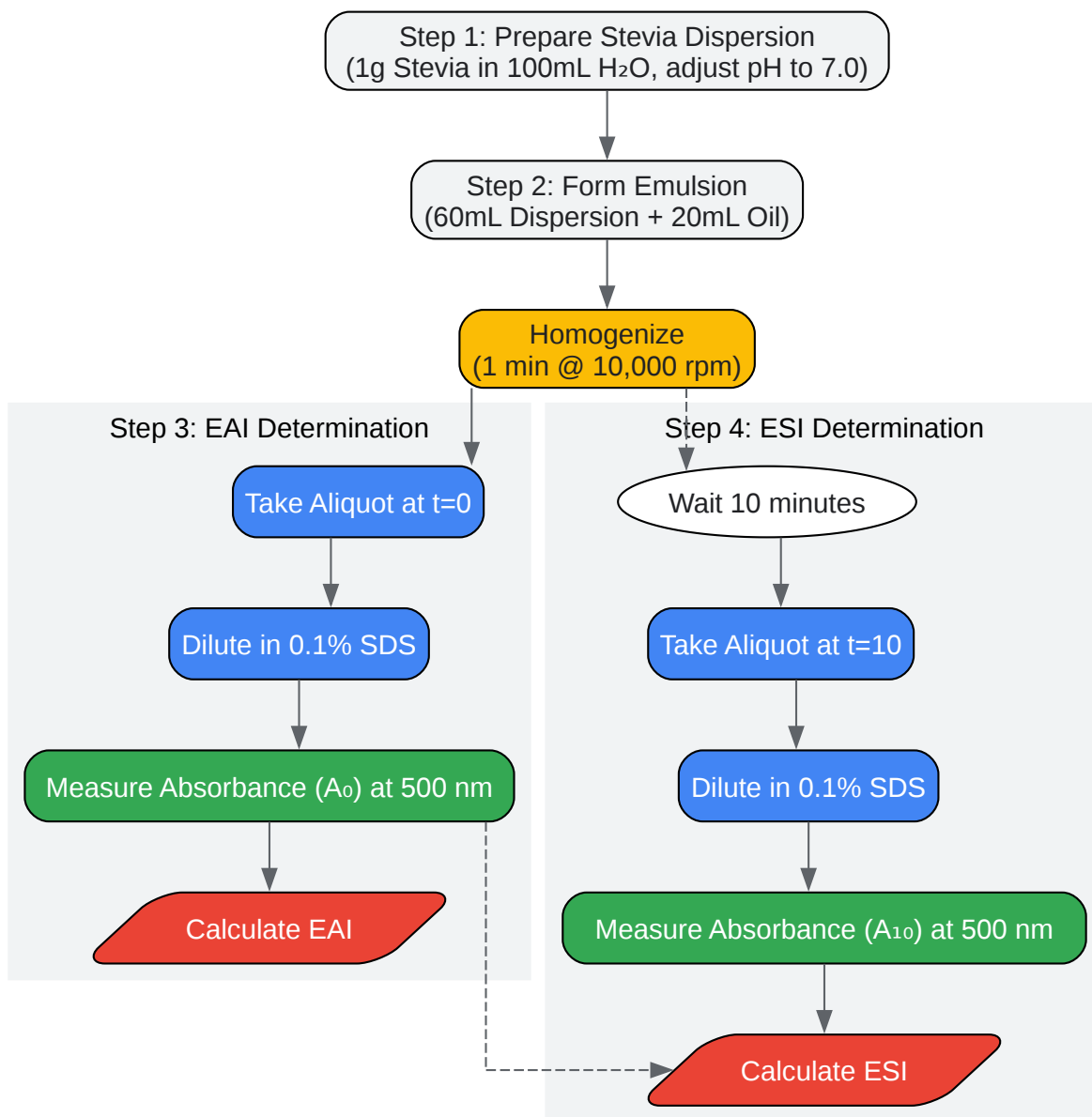
Quantitative results from the experiments should be summarized in a table for clear comparison. This is especially useful when testing different concentrations of **stevia powder** or varying experimental conditions like pH or oil type.

Table 1: Emulsification Properties of **Stevia Powder**

Sample ID	Stevia Conc. (w/v)	pH	Oil Volume Fraction	EAI (m ² /g)	ESI (min)
Stevia_Test_1	1.0%	7.0	0.25	[Calculated Value]	[Calculated Value]
Stevia_Test_2	2.0%	7.0	0.25	[Calculated Value]	[Calculated Value]
Control (No Stevia)	0.0%	7.0	0.25	[Calculated Value]	[Calculated Value]

Visualization

Experimental Workflow Diagram:



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Caption: Workflow for determining emulsification capacity.

Interpretation of Results:

- Emulsifying Activity Index (EAI): A higher EAI value indicates that the **stevia powder** is more effective at creating a large oil-water interfacial area, suggesting it can form emulsions with smaller droplets. This points to a better capacity to form an emulsion.
- Emulsion Stability Index (ESI): A higher ESI value signifies greater emulsion stability. It means the emulsion's turbidity changes less over time, indicating the **stevia powder** is effective at preventing droplet coalescence and creaming.

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